molecular formula C9H14N2O3 B050864 Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate CAS No. 120277-50-1

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Cat. No.: B050864
CAS No.: 120277-50-1
M. Wt: 198.22 g/mol
InChI Key: BQPGKWMFPIWAGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a high-value, protected imidazole derivative designed for advanced pharmaceutical research and chemical synthesis. This compound serves as a crucial synthetic intermediate, primarily functioning as a versatile building block for the construction of more complex molecules. Its core research value lies in its bifunctional structure: the tert-butyloxycarbonyl (Boc) group provides a protective moiety for the imidazole nitrogen, rendering it stable under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions to generate the free imidazole base. Simultaneously, the pendant hydroxymethyl group at the 4-position presents a reactive handle for further functionalization, enabling chemists to perform diverse transformations such as oxidation to aldehydes, esterification, or etherification to create tailored molecular architectures.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4,6,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPGKWMFPIWAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469696
Record name TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-50-1
Record name 1H-Imidazole-1-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate in the presence of a base. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The overall reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate serves as a crucial building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Reactivity and Transformations

  • The compound can undergo several types of reactions:
    • Oxidation : The hydroxymethyl group can be converted into a carboxylic acid using oxidizing agents like potassium permanganate.
    • Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
    • Substitution : The tert-butyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

Biochemical Probes

  • This compound is being investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. This interaction is significant for understanding enzyme mechanisms and molecular pathways in biological systems .

Therapeutic Properties

  • Recent studies have explored the compound's potential therapeutic properties, particularly its antimicrobial and anticancer activities. For instance, compounds with imidazole structures have shown promise in inhibiting the growth of certain cancer cells and bacteria .

Industrial Applications

Material Development

  • In industrial settings, this compound is utilized in the development of new materials with specific properties. It is particularly valuable in creating polymers and coatings that require enhanced stability and reactivity due to the presence of the tert-butyl group .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating its potential as a lead compound for further development.

Case Study 2: Biochemical Probing

Research conducted at a leading university focused on using this compound as a probe to study enzyme activity in metabolic pathways. The findings revealed that the compound could effectively inhibit specific enzymes involved in metabolic disorders, highlighting its utility in biochemical research.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the hydroxymethyl and ester groups can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Imidazole Derivatives

Compound Name (CAS) Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound (120277-50-1) -CH₂OH 198.22 Hydrophilic; used for further oxidation or esterification .
Tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate (500782-71-8) -CH₂Cl 216.66 Reactive toward nucleophilic substitution; intermediate for alkylation .
Tert-butyl 4-formyl-1H-imidazole-1-carboxylate (N/A) -CHO ~196.19 (estimated) Aldehyde group enables condensation reactions; crystallographically characterized .
Tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (132873-77-9) -CH₂Br (fused benzimidazole) 313.18 Bromine enhances cross-coupling potential; used in heterocyclic synthesis .
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate (1198605-51-4) Boronate ester 294.15 Suzuki-Miyaura cross-coupling reagent .
Tert-butyl 4-{3-Azido-2-[(Boc)amino]propyl}-1H-imidazole-1-carboxylate (N/A) -CH₂CH(NHBoc)N₃ ~340.34 (estimated) Azide group facilitates click chemistry .
4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid (N/A) -NHBoc, -COOH, -CH₃ 241.25 Carboxylic acid enables peptide coupling; methyl group enhances stability .

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl derivative exhibits higher hydrophilicity compared to halogenated or aromatic analogs, making it suitable for aqueous-phase reactions .
  • Stability : Boc protection enhances stability against nucleophilic attack, but the chloromethyl and bromomethyl derivatives are moisture-sensitive and require inert storage .
  • Crystallinity : The formyl derivative () has been structurally characterized via X-ray crystallography, revealing planar imidazole geometry and hydrogen-bonding motifs .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a compound with the molecular formula C10H16N2O3, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its biological relevance. The tert-butyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Target Interactions:
this compound exhibits activity against various biological targets. Imidazole derivatives are often associated with:

  • Antimicrobial Activity: Many imidazole compounds have shown effectiveness against bacterial and fungal infections. They may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity.
  • Antitumor Properties: Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Biochemical Pathways:
Research indicates that this compound may affect several biochemical pathways:

  • Inhibition of Prostaglandin Synthesis: Similar to other imidazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
  • Antioxidant Activity: The compound might scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on current research findings.

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntifungalInhibits growth of fungi in vitro
AntitumorInduces apoptosis in specific cancer cell lines
Anti-inflammatoryReduces prostaglandin levels in inflammatory models
AntioxidantScavenges free radicals, reducing oxidative damage

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy:
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Antitumor Activity:
    In vitro assays revealed that this compound could reduce the viability of human breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects:
    Another investigation highlighted its ability to inhibit COX enzymes, leading to decreased production of inflammatory mediators in cellular models .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:

  • Absorption: The lipophilic nature may enhance absorption across biological membranes.
  • Metabolism: Further research is needed to elucidate metabolic pathways and identify potential metabolites.
  • Toxicity: Initial assessments indicate low toxicity; however, comprehensive toxicological studies are necessary to confirm safety profiles for therapeutic use.

Q & A

Q. Key Methodological Considerations :

  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LCMS to optimize yield .

How is the structural characterization of this compound performed in crystallographic studies?

Basic Research Question
Structural elucidation combines X-ray crystallography and spectroscopic techniques:

  • X-ray Diffraction : The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve crystal structures. Data collection requires high-resolution single crystals, with refinement metrics (R-values) validating atomic positions .
  • ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize molecular geometry and disorder .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., tert-butyl at δ ~1.3 ppm, hydroxymethyl at δ ~4.5 ppm). 1H^1H-1H^1H COSY and HSQC resolve overlapping signals in substituted imidazoles .

Advanced Tip : For ambiguous electron density regions (e.g., hydroxymethyl rotamers), employ twinning refinement in SHELXL or alternative space group testing .

How can researchers address low yields in carbamoylation or Boc-protection steps?

Advanced Research Question
Low yields often arise from competing side reactions (e.g., overprotection or hydrolysis):

  • Optimization Strategies :
    • Temperature Control : Perform reactions at 0–5°C to suppress imidazole ring decomposition .
    • Stoichiometry Adjustments : Use 1.2–1.5 equivalents of Boc-anhydride to ensure complete protection without excess reagent .
    • Purification : Employ gradient elution in column chromatography (e.g., hexane:EtOAc from 9:1 to 7:3) to separate Boc-protected products from unreacted starting materials .

Validation : LCMS or 1H^1H NMR tracking of reaction aliquots identifies incomplete conversions early .

What methods mitigate stability issues (e.g., hygroscopicity) during storage?

Advanced Research Question
The hydroxymethyl group confers hygroscopicity, requiring stringent storage protocols:

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents and water .
  • Inert Atmosphere : Store in sealed containers with argon or nitrogen gas to prevent oxidation .
  • Low-Temperature Storage : Maintain at –20°C in amber vials to avoid photodegradation .

Quality Control : Periodic 1H^1H NMR or FT-IR analysis detects degradation (e.g., hydroxymethyl oxidation to carboxylate) .

How does substituent regioselectivity impact the synthesis of analogous imidazole derivatives?

Advanced Research Question
Regioselectivity in imidazole substitution is influenced by electronic and steric factors:

  • C4 vs. C5 Functionalization : Electron-withdrawing groups (e.g., carboxylates) direct electrophiles to C5, while bulky tert-butyl groups at N1 favor C4 modifications .
  • Case Study : In tert-butyl 4-(bromomethyl)-1H-imidazole-1-carboxylate, bromination at C4 occurs due to steric shielding of C5 by the tert-butyl group .

Experimental Design : Use DFT calculations (e.g., Gaussian) to predict reactive sites or employ directing groups (e.g., boronate esters) for selective functionalization .

How can conflicting crystallographic and spectroscopic data be resolved?

Advanced Research Question
Discrepancies between X-ray (solid-state) and NMR (solution-state) data arise from conformational flexibility:

  • Dynamic Effects : The hydroxymethyl group may adopt multiple rotamers in solution, causing NMR signal splitting absent in static crystal structures .
  • Validation Approaches :
    • Variable-Temperature NMR : Identifies coalescence temperatures for dynamic processes.
    • Complementary Techniques : Compare with IR (hydrogen bonding patterns) and LCMS-HRMS (molecular ion consistency) .

Software Tools : SHELXL’s TWIN and BASF commands model disorder, while PLATON checks for missed symmetry .

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